N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide
Descripción
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a heterocyclic compound featuring a tricyclic core with oxygen and nitrogen atoms (8-oxa-3,5-diazatricyclo system) and a 3-chlorophenyl acetamide moiety. The compound’s sulfur-containing thioether linkage and chlorinated aromatic group may influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.
Propiedades
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-11-4-3-5-12(8-11)22-15(23)9-25-18-17-16(20-10-21-18)13-6-1-2-7-14(13)24-17/h1-8,10H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIYFFSQZMMSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound may induce distinct electronic effects compared to 4-chlorophenyl analogs (e.g., and ), altering dipole moments and steric interactions .
- Heterocyclic Core: The 8-oxa-3,5-diazatricyclo system differs from ’s oxadiazine (fewer fused rings) and ’s sulfonyl-containing core.
Actividad Biológica
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H23ClN4O
- Molecular Weight: Approximately 350.85 g/mol
- Structural Features: The compound features a chlorophenyl group and a diazatricyclo structure which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. Solvents like dimethylformamide or dichloromethane are often used, along with catalysts for cyclization or substitution processes.
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide interacts with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation: It may also modulate receptor activity influencing cellular signaling pathways.
Anticancer Properties
Research has demonstrated the compound's potential as an anticancer agent:
- Cell Viability Studies: In vitro studies have shown that the compound reduces cell viability in various cancer cell lines.
- Mechanistic Insights:
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating oxidative stress pathways and inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
The synthesis requires multi-step optimization, including:
- Temperature control : Sensitive intermediates (e.g., thioacetamide linkages) may degrade above 60°C .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in the tricyclic core formation .
- Reaction monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and ensure >95% purity . Post-synthesis, recrystallization in ethanol/water mixtures removes residual impurities .
Q. Which analytical techniques are essential for structural validation?
- ¹H/¹³C NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm) and sulfanylacetamide protons (δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve conformational flexibility in the tricyclic core, particularly the oxa-diazatricyclo system .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability for most assays) .
Advanced Research Questions
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., kinases, cytochrome P450) using the tricyclic core as a pharmacophore. Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding pose stability .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
Q. How can structural modifications improve target selectivity in enzyme inhibition?
- SAR studies : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents to modulate steric and electronic interactions .
- Protease inhibition assays : Test derivatives against a panel of serine/threonine kinases to identify selectivity trends. Use IC₅₀ values and selectivity indices (SI) for prioritization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill slopes) and normalize for assay conditions (e.g., ATP concentrations in kinase assays) .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics (kₒₙ/kₒff) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Apply a central composite design to evaluate factors like catalyst loading (Pd/C, 5–10 mol%), temperature (50–80°C), and solvent polarity. Use ANOVA to identify significant variables .
- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in cycloaddition steps .
Q. How can researchers characterize metabolite profiles in preclinical studies?
- In vitro microsomal assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein, NADPH-regenerating system). Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C10 of the tricyclic system) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 65–75°C | +25% efficiency |
| Catalyst (Pd/C) | 7.5 mol% | Reduces Pd leaching |
| Solvent (DMF:H₂O) | 4:1 v/v | Minimizes hydrolysis |
Q. Table 2. Biological Activity Data Comparison
| Target | IC₅₀ (nM) | Selectivity Index | Assay Type |
|---|---|---|---|
| Kinase A | 12 ± 1.5 | 8.2 | Fluorescence |
| Kinase B | 230 ± 45 | 0.5 | Radioisotopic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
